molecular formula C19H34 B14339080 1-(Cyclohexylmethyl)-1,1'-bi(cyclohexane) CAS No. 97746-85-5

1-(Cyclohexylmethyl)-1,1'-bi(cyclohexane)

Cat. No.: B14339080
CAS No.: 97746-85-5
M. Wt: 262.5 g/mol
InChI Key: VHQUXZCHSOMADT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group. Cycloalkanes are known for their stability and are commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexylmethyl chloride with cyclohexane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then heated to promote the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) can be achieved through a continuous flow process. This involves the use of a distillation tower where cyclohexylmethyl chloride and cyclohexane are introduced from the top, and hydrogen is introduced from the bottom. The reaction takes place in the presence of a hydrogenation catalyst, and the product is collected at the bottom of the tower .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexylmethyl ketone.

    Reduction: Reduction reactions can convert the compound into cyclohexylmethyl alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions typically involve the use of halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Cyclohexylmethyl ketone

    Reduction: Cyclohexylmethyl alcohol

    Substitution: Halogenated derivatives such as cyclohexylmethyl chloride or bromide

Scientific Research Applications

1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylmethyl)-1,1’-bi(cyclohexane) is unique due to its structure, which consists of two cyclohexane rings connected by a cyclohexylmethyl group This unique structure imparts specific chemical properties and reactivity that distinguish it from other cycloalkanes

Properties

CAS No.

97746-85-5

Molecular Formula

C19H34

Molecular Weight

262.5 g/mol

IUPAC Name

1-cyclohexyl-1-(cyclohexylmethyl)cyclohexane

InChI

InChI=1S/C19H34/c1-4-10-17(11-5-1)16-19(14-8-3-9-15-19)18-12-6-2-7-13-18/h17-18H,1-16H2

InChI Key

VHQUXZCHSOMADT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2(CCCCC2)C3CCCCC3

Origin of Product

United States

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